4-{2-[(2-fluorobenzyl)oxy]phenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-{2-[(2-Fluorophenyl)methoxy]phenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Fluorophenyl)methoxy]phenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then cyclized with hydrazine derivatives to form the pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-Fluorophenyl)methoxy]phenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-{2-[(2-Fluorophenyl)methoxy]phenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Fluorophenyl)methoxy]phenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). It inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.
Uniqueness
4-{2-[(2-Fluorophenyl)methoxy]phenyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C19H16FN3O2 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-[2-[(2-fluorophenyl)methoxy]phenyl]-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H16FN3O2/c20-16-7-3-1-5-12(16)11-25-17-8-4-2-6-13(17)14-9-18(24)22-19-15(14)10-21-23-19/h1-8,10,14H,9,11H2,(H2,21,22,23,24) |
InChI Key |
MEYCYUMYXOJROS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)NN=C2)C3=CC=CC=C3OCC4=CC=CC=C4F |
Origin of Product |
United States |
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